2-methyl-N-(pentan-2-yl)benzamide
Description
2-Methyl-N-(pentan-2-yl)benzamide is a substituted benzamide derivative characterized by a methyl group at the ortho-position of the benzoyl ring and a branched pentan-2-yl group (C5H11) as the N-substituent. While direct structural data for this compound are absent in the provided evidence, its properties and behavior can be inferred from structurally related benzamides. Benzamides are widely studied for their versatility in medicinal chemistry, catalysis, and materials science due to their hydrogen-bonding capabilities, conformational flexibility, and synthetic accessibility .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
2-methyl-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C13H19NO/c1-4-7-11(3)14-13(15)12-9-6-5-8-10(12)2/h5-6,8-9,11H,4,7H2,1-3H3,(H,14,15) |
InChI Key |
XABXIPCVAVAJRI-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1C |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Conformation and Crystallography
Table 1: Crystallographic Data for Selected Benzamides
Key Observations :
- The ortho-methyl group in benzamides induces steric effects, stabilizing syn conformations of the C=O bond relative to the methyl group .
- Flexible N-substituents (e.g., pentan-2-yl) likely reduce crystallinity compared to rigid aromatic groups (e.g., phenyl or naphthyl), as seen in the disordered packing of N-(2-ethylhexyl)benzamide derivatives .
Table 2: Bioactivity of Benzamide Derivatives
Key Observations :
Inference for 2-Methyl-N-(pentan-2-yl)benzamide :
- Likely synthesized via reaction of 2-methylbenzoyl chloride with pentan-2-amine, with yields dependent on steric hindrance from the branched alkyl group.
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